molecular formula C11H12S B15460787 3-Ethyl-2-methyl-1-benzothiophene CAS No. 61612-04-2

3-Ethyl-2-methyl-1-benzothiophene

Cat. No.: B15460787
CAS No.: 61612-04-2
M. Wt: 176.28 g/mol
InChI Key: OIYQRNXEYQYCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-methyl-1-benzothiophene is a substituted benzothiophene derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery. The benzothiophene core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities . This specific alkylated analog provides a strategic framework for further functionalization and is valued for its role in the development of novel molecular entities. The core benzothiophene structure is found in pharmacologically active compounds targeting various diseases, and research into derivatives has shown potential for applications such as acetylcholinesterase inhibition, which is relevant for neurodegenerative conditions , and as antitumor or anti-inflammatory agents . Furthermore, benzothiophene-based structures are integral to approved therapeutics including Raloxifene, a selective estrogen receptor modulator, and Zileuton, used for asthma . The structural features of this compound, including its alkyl substituents, can be leveraged to fine-tune the electronic properties and lipophilicity of resulting compounds, which are critical parameters in optimizing drug-like characteristics . In materials science, benzothiophene derivatives are investigated for use in organic electronics due to their electronic properties and ability to form ordered structures . This compound is supplied exclusively for research and development purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

61612-04-2

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

IUPAC Name

3-ethyl-2-methyl-1-benzothiophene

InChI

InChI=1S/C11H12S/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3

InChI Key

OIYQRNXEYQYCDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=CC=CC=C21)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-Ethyl-2-methyl-1-benzothiophene and Related Compounds

Compound Name Molecular Formula Substituents Key Features
This compound C₁₁H₁₂S 2-Me, 3-Et Electron-donating groups enhance aromatic stability; moderate polarity.
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate C₁₂H₁₁ClO₂S 2-COOEt, 3-Cl, 6-Me Electron-withdrawing groups (Cl, COOEt) increase polarity and reactivity.
2-(3-Benzoylphenyl)propionic acid derivatives Varies Benzoyl, propionyl, ureido Complex hydrogen-bonding networks influence crystallinity and solubility .

Key Observations:

  • Electronic Effects: The ethyl and methyl groups in this compound are electron-donating, stabilizing the aromatic system and reducing electrophilic substitution reactivity compared to chloro- or carboxylate-substituted analogs .
  • Polarity and Solubility: The presence of polar groups (e.g., Cl, COOEt) in ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate enhances its solubility in polar solvents like ethyl acetate and methanol, as noted in purification protocols .

Physicochemical Properties

  • Melting Points and Stability:
    • This compound likely exhibits a lower melting point than its halogenated analogs due to weaker intermolecular forces. Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate, with higher molecular weight (254.73 g/mol) and polar groups, may form more stable crystals .
    • Ureido derivatives (e.g., compound 6f in ) demonstrate enhanced thermal stability due to hydrogen-bonded networks .

Q & A

Q. How to address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer: Compare computed NMR shifts (GIAO method) with experimental data to identify conformational mismatches. Solvent effects (PCM models) and dynamic averaging (e.g., hindered rotation) account for deviations. Adjust computational parameters (basis sets, solvent dielectric constants) to improve alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.